molecular formula C9H9ClFN B15237704 1-(3-Chloro-2-fluorophenyl)prop-2-en-1-amine

1-(3-Chloro-2-fluorophenyl)prop-2-en-1-amine

Cat. No.: B15237704
M. Wt: 185.62 g/mol
InChI Key: NGHUDNYNCPWLTP-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-fluorophenyl)prop-2-en-1-amine is an organic compound with the molecular formula C9H9ClFN It is a derivative of phenylpropene, characterized by the presence of a chloro and fluoro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-fluorophenyl)prop-2-en-1-amine typically involves the reaction of 3-chloro-2-fluorobenzaldehyde with allylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-fluorophenyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-(3-Chloro-2-fluorophenyl)prop-2-en-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)prop-2-en-1-amine
  • 1-(2-Fluorophenyl)prop-2-en-1-amine
  • 1-(4-Chlorophenyl)prop-2-en-1-amine

Uniqueness

1-(3-Chloro-2-fluorophenyl)prop-2-en-1-amine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

IUPAC Name

1-(3-chloro-2-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9ClFN/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5,8H,1,12H2

InChI Key

NGHUDNYNCPWLTP-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=C(C(=CC=C1)Cl)F)N

Origin of Product

United States

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